molecular formula C3H5NO4 B1251709 3-aci-Nitropropionic acid

3-aci-Nitropropionic acid

Cat. No. B1251709
M. Wt: 119.08 g/mol
InChI Key: DCSLGQYKPBZRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-aci-nitropropanoic acid is an aci-nitro compound resulting from the tautomerisation of the nitro group of 3-nitropropanoic acid. It is a conjugate acid of a 3-(dioxido-lambda(5)-azanylidene)propanoate(2-) and a 3-aci-nitropropanoate. It is a tautomer of a 3-nitropropanoic acid.

Scientific Research Applications

Huntington's Disease Model

3-Nitropropionic acid (3-NP) is extensively used to create experimental models of Huntington's disease (HD) in animals. Researchers have used 3-NP to induce HD-like symptoms in rats, providing insights into neurotoxicity mechanisms and potential therapeutic interventions. For instance, studies have found that 3-NP induced significant HD-like symptoms in rats, including reduced locomotor activity, body weight, grip strength, and oxidative defense. This has led to the exploration of protective effects of various compounds against 3-NP induced neurotoxicity (Kumar & Kumar, 2010).

Antimycobacterial Properties

Blood-Brain Barrier Disruption Study

Research using 3-NP has contributed to understanding the blood-brain barrier (BBB) disruption in neurodegenerative diseases. A study demonstrated that 3-NP injection in rats resulted in significant BBB disruption in the striatum, a crucial event in the development of neurodegenerative diseases like HD (Duran-Vilaregut et al., 2009).

Bioactive Metabolic Production in Fungi

3-NP is also a subject of study in the field of biotechnology, particularly in the production of bioactive metabolites by fungi. Research on endophytic fungus Phomopsis longicolla demonstrated its ability to produce 3-NP, exploring its antimicrobial and insecticidal activity. This underlines the significance of 3-NP in the biotechnological properties of endophytic fungi (Flores et al., 2013).

properties

Product Name

3-aci-Nitropropionic acid

Molecular Formula

C3H5NO4

Molecular Weight

119.08 g/mol

IUPAC Name

N,3-dihydroxy-3-oxopropan-1-imine oxide

InChI

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h2H,1H2,(H,5,6)(H,7,8)

InChI Key

DCSLGQYKPBZRHI-UHFFFAOYSA-N

Isomeric SMILES

C(/C=[N+](/O)\[O-])C(=O)O

Canonical SMILES

C(C=[N+](O)[O-])C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.